Ricinoleic acid

Übersicht

Beschreibung

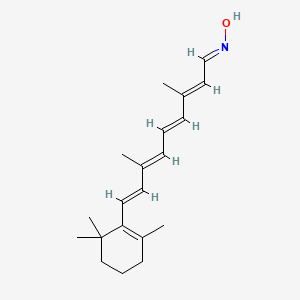

Ricinoleic acid, formally known as 12-hydroxy-9-cis-octadecenoic acid, is a fatty acid that is both an unsaturated omega-9 fatty acid and a hydroxy acid. It is a major component of the seed oil obtained from the castor plant (Ricinus communis L., Euphorbiaceae), which also produces ricin. This compound constitutes about 90% of the fatty acid content in castor oil .

Wissenschaftliche Forschungsanwendungen

Ricinolsäure hat eine breite Palette von Anwendungen in verschiedenen Bereichen:

Biologie: Wird auf seine antimikrobiellen und entzündungshemmenden Eigenschaften untersucht.

Industrie: Wird bei der Herstellung von Seifen, Schmiermitteln, Beschichtungen und als Biodieselkomponente eingesetzt

5. Wirkmechanismus

Ricinolsäure übt ihre Wirkungen hauptsächlich durch Wechselwirkung mit bestimmten molekularen Zielstrukturen aus. Sie wird durch die Darmschleimhaut vom Körper aufgenommen und aktiviert den EP3-Rezeptor auf Muskelzellen des Darms und der Gebärmutter, wodurch die Darmtätigkeit und die Wehen stimuliert werden . Darüber hinaus interagiert sie mit Cannabinoid-Rezeptoren 1 und 2 sowie mit dem transienten Rezeptorpotential-Kationenkanal der Unterfamilie V, Mitglied 1 .

Ähnliche Verbindungen:

Lesquerolic Acid: Ähnlich wie Ricinolsäure, jedoch mit einer zusätzlichen -CH2-CH2- Gruppe zwischen der Carboxylgruppe und der Doppelbindung.

Ricinelaidic Acid: Das trans-Isomer von Ricinolsäure.

Polyglycerol polyricinoleate: Ein Polymer aus Glycerin mit Ricinolsäure-Seitenketten, das als Emulgator in Schokolade verwendet wird.

Einzigartigkeit: Ricinolsäure ist aufgrund ihres hohen Gehalts in Rizinusöl und ihrer Hydroxylgruppe einzigartig, die eine funktionelle Stelle für verschiedene chemische Reaktionen bietet. Dies macht sie in industriellen Anwendungen äußerst vielseitig und wertvoll .

Wirkmechanismus

Target of Action

Ricinoleic acid primarily targets the Cannabinoid receptor 1 , Cannabinoid receptor 2 , and Transient receptor potential cation channel subfamily V member 1 in humans . These receptors play crucial roles in various physiological processes, including pain sensation, mood, and memory .

Mode of Action

Upon absorption by the body via the intestinal mucosa, this compound activates the EP3 receptor on the muscle cells of the intestine and uterus, stimulating intestinal activity and labor . This interaction with its targets leads to changes in cellular activity and function .

Biochemical Pathways

It is known to be involved in diverse lipid metabolism pathways, including fatty acid biosynthesis and modification (hydroxylation), lipid traffic, triacylglycerol assembly, acyl editing, and oil-body formation . These pathways are critical for the production and regulation of lipids in the body .

Pharmacokinetics

It is known that this compound is absorbed by the body via the intestinal mucosa . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The activation of specific receptors by this compound leads to various molecular and cellular effects. For instance, it stimulates intestinal activity and labor, indicating its potential use in medical applications . Additionally, this compound is known for its moisturizing characteristics and is thought to help reduce inflammation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, in a study on the microbial conversion of castor oil into this compound, it was found that the yield of this compound and oil loss were sensitive to process parameters such as oil concentration, glucose concentration, and calcium chloride concentration . Furthermore, this compound has been used to create environmentally sustainable plasticizers, demonstrating its potential for industrial applications in a variety of environments .

Zukünftige Richtungen

Microbial conversion is a cleaner and greener approach to ricinoleic acid production from castor oil . These processes should be further optimized for a better yield of the product . The yield of the this compound in batch culture was 21.67 g/kg of total oil. The yield of this compound in fed-batch culture in the absence of an external air supply was 46.77 g/kg of total oil .

Biochemische Analyse

Biochemical Properties

Ricinoleic acid plays a significant role in various biochemical reactions. It is synthesized through the hydroxylation of oleic acid by the enzyme oleate 12-hydroxylase. This enzyme, encoded by the FAH12 gene, catalyzes the addition of a hydroxyl group to the twelfth carbon of oleic acid, resulting in the formation of this compound . This compound interacts with several biomolecules, including enzymes and proteins involved in lipid metabolism. For instance, it is incorporated into triacylglycerols (TAGs) and phospholipids, influencing the physical properties of cell membranes and lipid droplets .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to modulate cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid metabolism, inflammation, and cell differentiation . Additionally, this compound has been reported to influence the production of inflammatory mediators, such as prostaglandins and leukotrienes, by modulating the activity of cyclooxygenase and lipoxygenase enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules and enzymes. This compound can bind to and activate PPARs, leading to changes in gene expression that affect lipid metabolism and inflammatory responses . Furthermore, this compound can inhibit the activity of certain enzymes, such as acetyl-CoA carboxylase, which plays a crucial role in fatty acid synthesis . This inhibition results in decreased fatty acid production and altered cellular lipid composition.

Metabolic Pathways

This compound is involved in several metabolic pathways, including lipid metabolism and energy production. It is metabolized by enzymes such as acyl-CoA synthetase, which converts this compound into ricinoleoyl-CoA. This activated form of this compound can then participate in the synthesis of TAGs and phospholipids, influencing cellular lipid composition and energy storage . Additionally, this compound can be further metabolized to produce various bioactive molecules, such as hydroxy fatty acids and dicarboxylic acids.

Subcellular Localization

This compound is localized in various subcellular compartments, including the endoplasmic reticulum, lipid droplets, and cell membranes. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, the incorporation of this compound into TAGs occurs in the endoplasmic reticulum, where it is synthesized and assembled into lipid droplets . The presence of this compound in cell membranes can also affect membrane fluidity and permeability, influencing cellular processes such as signal transduction and nutrient transport.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Ricinolsäure kann durch verschiedene Verfahren synthetisiert werden, darunter die Twitchell- und Colgate-Emery-Verfahren, alkalische Katalyse, Umesterung mit Methylricinoleat und lipase-katalysierte Hydrolyse. Unter diesen gilt die Hydrolyse unter Verwendung des Enzyms Lipozyme TL IM als die effektivste und erreicht eine Umwandlungsrate von etwa 96,2% .

Industrielle Produktionsverfahren: Die industrielle Produktion von Ricinolsäure beinhaltet hauptsächlich die Verseifung oder fraktionierte Destillation von hydrolysiertem Rizinusöl. Der Prozess beginnt mit der Extraktion von Rizinusöl aus Rizinussaat, gefolgt von Hydrolyse, um Ricinolsäure zu produzieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ricinolsäure unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Eine bemerkenswerte Reaktion ist die baseninduzierte Spaltung, die die anfängliche Dehydrierung des sekundären Alkohols zur Bildung eines Ketons beinhaltet. Das resultierende α,β-ungesättigte Keton unterliegt dann einer Retro-Aldol-Reaktion, die zur Spaltung der Kohlenstoff-Kohlenstoff-Bindung führt .

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

Substitution: Typische Reagenzien umfassen Halogene und Nukleophile unter basischen oder sauren Bedingungen.

Hauptprodukte:

Vergleich Mit ähnlichen Verbindungen

Lesquerolic acid: Similar to ricinoleic acid but with an additional -CH2-CH2- group between the carboxyl group and the double bond.

Ricinelaidic acid: The trans isomer of this compound.

Polyglycerol polyricinoleate: A polymer of glycerol with this compound side chains, used as an emulsifier in chocolate.

Uniqueness: this compound is unique due to its high content in castor oil and its hydroxyl group, which provides a functional site for various chemical reactions. This makes it highly versatile and valuable in industrial applications .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Ricinoleic acid can be achieved through the hydrolysis of castor oil, which is a triglyceride composed of Ricinoleic acid. The hydrolysis process can be carried out using sodium hydroxide as a catalyst to break the ester bonds in the triglyceride, resulting in the release of Ricinoleic acid.", "Starting Materials": [ "Castor oil", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Add castor oil to a round bottom flask", "Step 2: Add sodium hydroxide to the flask and mix well", "Step 3: Add water to the flask and mix well", "Step 4: Heat the mixture under reflux for several hours", "Step 5: Allow the mixture to cool to room temperature", "Step 6: Extract the Ricinoleic acid using a suitable solvent", "Step 7: Purify the Ricinoleic acid using column chromatography or recrystallization" ] } | |

CAS-Nummer |

141-22-0 |

Molekularformel |

C18H34O3 |

Molekulargewicht |

298.5 g/mol |

IUPAC-Name |

(Z)-12-hydroxyoctadec-9-enoic acid |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/b12-9- |

InChI-Schlüssel |

WBHHMMIMDMUBKC-XFXZXTDPSA-N |

Isomerische SMILES |

CCCCCCC(C/C=C\CCCCCCCC(=O)O)O |

SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)O)O |

Kanonische SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)O)O |

Aussehen |

Solid powder |

Siedepunkt |

245 °C at 10 mm Hg |

Color/Form |

Colorless to yellow viscous liquid |

Dichte |

0.940 at 27.4 °C/4 °C |

melting_point |

5.5 °C |

| 141-22-0 61789-44-4 10378-04-8 |

|

Physikalische Beschreibung |

Liquid |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

27925-02-6 |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

3.46 mg/mL at 25 °C |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

12-D-hydroxy-9-trans-octadecenoic acid 12-hydroxy-9-octadecenic acid 12-hydroxy-9-octadecenoic acid 12-hydroxyoctadec-cis-9-enoic acid 9-octadecenoic acid, 12-hydroxy-, (9E,12R)- ricinelaidic acid ricinoleic acid ricinoleic acid, (R-(E))-isome |

Dampfdruck |

Vapor pressure: 10 mm Hg at 226 °C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S,3R,4S,5S)-2-[(2E,4E,6E)-deca-2,4,6-trien-2-yl]-4-methoxy-5-methyloxan-3-yl] 2-aminoacetate](/img/structure/B1680545.png)

![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2R)-2-(hydroxymethyl)-4-[(S)-methylsulfinyl]-2-phenylbutanoate](/img/structure/B1680566.png)